2-(4-chlorophenoxy)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one
Description
This compound features a triazolopyrimidine core fused with a piperazine moiety, substituted with a 4-chlorophenoxy group and a methylpropan-1-one chain. The triazolopyrimidine scaffold is notable for its role in kinase inhibition, particularly in targeting adenosine receptors or phosphodiesterases (PDEs) . The ethyl group at the triazole nitrogen and the chlorophenoxy substituent likely influence steric and electronic interactions with target proteins. Structural determination of this compound and its analogs often relies on X-ray crystallography, with refinement performed using programs like SHELXL, a widely trusted tool for small-molecule analysis .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O2/c1-4-28-18-16(24-25-28)17(22-13-23-18)26-9-11-27(12-10-26)19(29)20(2,3)30-15-7-5-14(21)6-8-15/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUBVHHJUFRWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)(C)OC4=CC=C(C=C4)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-chlorophenoxy)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one typically involves multi-step organic synthesis techniques. The process usually begins with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine ring. The chlorophenoxy group is then attached to the structure through nucleophilic substitution reactions.
Preparation of Triazolopyrimidine Core: : This can be achieved through cyclization reactions involving triazole derivatives and pyrimidine precursors under acidic or basic conditions.
Formation of Piperazine Ring: : The piperazine ring can be synthesized via reductive amination or nucleophilic substitution reactions.
Attachment of Chlorophenoxy Group: : The final step involves the nucleophilic substitution of the chlorophenoxy group onto the prepared intermediate structure.
Industrial Production Methods:
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yields and purity. This includes the use of high-efficiency reactors, controlled temperatures, and pressure settings to facilitate the various chemical transformations required.
Chemical Reactions Analysis
Chemical Reactivity
The chemical reactivity of 2-(4-chlorophenoxy)-1-(4-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one can be attributed to its functional groups:
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Piperazine Ring : Allows for nucleophilic substitutions and can participate in hydrogen bonding due to its basic nitrogen atoms.
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Triazole and Pyrimidine Rings : May engage in electrophilic aromatic substitutions or coordination with metal ions, enhancing biological activity.
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Chlorophenoxy Group : Can undergo hydrolysis or nucleophilic substitution reactions.
Potential Reactions:
| Reaction Type | Description | Conditions |
|---|---|---|
| Nucleophilic Substitution | Replacement of the chloro group in the chlorophenoxy moiety with a nucleophile. | Basic conditions, suitable nucleophile. |
| Electrophilic Aromatic Substitution | Modification of the pyrimidine or triazole rings with electrophiles. | Acidic conditions, suitable electrophile. |
| Hydrolysis | Cleavage of the ester or ether linkages under aqueous conditions. | Acidic or basic conditions, water. |
Mechanism of Action and Biological Activity
The mechanism of action for this compound likely involves interaction with specific biological targets within cells, such as enzymes or receptors involved in signaling pathways. This interaction can result in various biological effects that are being explored for therapeutic applications. Compounds with similar structures have shown inhibitory effects on protein kinases or phosphodiesterases, leading to altered signaling pathways that can affect cell proliferation or apoptosis.
Biological Activities:
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Antimicrobial Activity : The triazole ring is known for its role in inhibiting fungal growth by interfering with ergosterol biosynthesis.
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Potential CNS Effects : Piperazine derivatives have shown promise as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems.
Future Research Directions:
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In Vitro and In Vivo Studies : To assess efficacy and safety in biological systems.
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Structure-Activity Relationship (SAR) Studies : To optimize pharmacological properties through structural modifications.
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Interdisciplinary Collaboration : Combining medicinal chemistry with pharmacology and toxicology to accelerate drug development.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to the one exhibit significant anticancer properties. The presence of the triazole and piperazine moieties is often associated with improved activity against various cancer cell lines.
- Case Study 1: A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed potent cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Chlorophenoxy groups are known for their efficacy against a range of bacteria and fungi.
- Case Study 2: A recent investigation reported that chlorophenoxy derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents on the aromatic ring in enhancing antimicrobial efficacy .
Neurological Applications
The piperazine component is often linked to neuropharmacological effects, making this compound a candidate for further exploration in treating neurological disorders.
- Case Study 3: Research into piperazine derivatives has shown promise as anxiolytics and antidepressants. The modulation of serotonin receptors is a key mechanism through which these compounds exert their effects .
Table 2: Summary of Pharmacological Activities
Mechanism of Action
Unique Characteristics:
Structural Complexity: : The fusion of triazolo and pyrimidine rings makes it distinct.
Versatility: : Its structure allows for extensive modification, making it adaptable for various applications.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the triazolopyrimidine core, piperazine linker, or substituents. Below is a detailed comparison:
Structural and Crystallographic Comparisons
SHELX-based refinements (e.g., SHELXL, SHELXD) enable precise comparisons of bond lengths, angles, and conformational flexibility. For example:
Key Findings :
- The 3-ethyl group in the target compound introduces greater steric hindrance than Analog A’s 3-methyl group, reducing rotational freedom in the triazole ring .
- The 4-chlorophenoxy group enhances hydrophobic interactions compared to Analog B’s 4-fluorophenoxy, as evidenced by tighter packing (lower R-factor in Analog B’s refinement) .
- Replacement of piperazine with piperidine (Analog C) alters hydrogen-bonding networks, increasing R-factor values due to conformational disorder .
Pharmacological and Functional Comparisons
- The target compound’s chlorophenoxy group improves selectivity for PDE5 over PDE6 compared to unsubstituted analogs.
- Piperazine linkers generally enhance solubility over piperidine analogs, critical for bioavailability.
Biological Activity
The compound 2-(4-chlorophenoxy)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The triazolo-pyrimidine moiety is often synthesized through cyclization reactions involving hydrazones and appropriate carbonyl compounds. For example, the reaction of a substituted phenyl hydrazine with a pyrimidine derivative can yield the desired triazole structure.
Antimicrobial Properties
Research has indicated that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacteria including Staphylococcus aureus and Enterococcus faecalis . The presence of the chlorophenoxy group is believed to enhance this activity by improving lipophilicity and cellular uptake.
Antitumor Activity
The compound has been studied for its potential anticancer effects. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, derivatives containing similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . This suggests a promising avenue for its application in cancer therapy.
The proposed mechanism of action for this compound involves the inhibition of specific kinases that are crucial for cell cycle progression and survival in cancer cells. For instance, some studies indicate that related compounds inhibit Aurora-A kinase, which plays a pivotal role in mitosis . This inhibition can lead to cell cycle arrest and subsequent apoptosis in tumor cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives, including those similar to our compound, revealed that they exhibited moderate to high antimicrobial activity against Escherichia coli and Bacillus cereus. The structure-activity relationship (SAR) highlighted that modifications on the phenyl ring significantly influenced their efficacy .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer properties, a derivative with a similar scaffold was tested against several human cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the aromatic ring showed enhanced cytotoxicity compared to those with electron-donating groups. The study reported IC50 values as low as 0.39 µM for certain derivatives against NCI-H460 cell lines .
Data Table: Biological Activities Summary
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound is synthesized via multi-step routes involving:
- Piperazine functionalization : Alkylation or acylation reactions to introduce the triazolopyrimidine moiety (e.g., nucleophilic substitution under anhydrous conditions) .
- Triazolopyrimidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling for regioselective triazole formation .
- Flow chemistry optimization : Continuous-flow systems improve yield and reproducibility by controlling reaction parameters (temperature, residence time) .
Example Protocol :
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Piperazine alkylation | DCM, K₂CO₃, RT, 12h | 65–70 | |
| 2 | CuAAC cyclization | CuI, DMF, 60°C, 6h | 45–50 | |
| 3 | Final coupling | TEA, THF, reflux, 8h | 55–60 |
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Resolves stereochemistry and confirms the triazolopyrimidine-piperazine linkage (e.g., bond angles: C11–C16–C15 = 111.8°) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., 4-chlorophenoxy protons at δ 7.2–7.4 ppm; triazole protons at δ 8.1–8.3 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated: 498.1921; observed: 498.1918) .
Q. How to evaluate the compound’s stability under varying pH and temperature?
- Stress testing : Incubate solutions at pH 1–13 (37°C, 24h) and analyze degradation via HPLC.
- Thermogravimetric analysis (TGA) : Assess decomposition thresholds (e.g., stability up to 200°C) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Key parameters : Reactant stoichiometry, catalyst loading, temperature.
- Statistical modeling : Use response surface methodology (RSM) to identify optimal conditions. For example, a Central Composite Design (CCD) reduces impurities by 30% .
- Case Study :
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 50–80°C | 65°C |
| Catalyst (mol%) | 5–15% | 10% |
| Time | 4–12h | 8h |
Q. How to resolve contradictions in biological activity data across assays?
- Orthogonal validation : Compare enzyme inhibition (IC₅₀) with cellular assays (e.g., cytotoxicity in HEK293 vs. MCF7 cells) .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., logP discrepancies affecting membrane permeability) .
Q. What strategies guide structure-activity relationship (SAR) studies for triazolopyrimidine derivatives?
- Substituent variation : Modify the 4-chlorophenoxy group to assess electron-withdrawing/donating effects on target binding .
- Molecular docking : Simulate interactions with kinase domains (e.g., ATP-binding sites) using AutoDock Vina .
Q. How does computational modeling enhance understanding of receptor interactions?
- Docking studies : Predict binding poses with homology models (e.g., PI3Kγ kinase; RMSD < 2.0 Å) .
- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (e.g., hydrogen bond retention >80%) .
Q. What methods improve regioselectivity in triazole functionalization?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block undesired piperazine nitrogens during alkylation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor triazole N1- over N2-alkylation .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
- Resolution : Verify assay conditions (ATP concentration, pH) and use recombinant kinases from standardized sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
